Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Description
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is a fluorinated ester derivative featuring a trifluoromethyl group at the β-position and a benzyloxycarbonyl (Cbz)-protected imino group at the α-position. This compound is structurally characterized by:
- Ethyl ester moiety: Enhances lipophilicity and stability under synthetic conditions.
- 3,3,3-Trifluoropropanoate backbone: The trifluoromethyl group confers metabolic resistance and electron-withdrawing properties, influencing reactivity and biological activity .
- Benzyloxycarbonylimino group: Acts as a protective group for amines, commonly used in peptide synthesis and medicinal chemistry to modulate reactivity and solubility .
Applications include its use as an intermediate in pharmaceuticals and agrochemicals, leveraging the trifluoromethyl group's ability to improve bioavailability and target affinity .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAOLBKMAUXBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374490 | |
| Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-92-0 | |
| Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of ethyl trifluoropyruvate, followed by dehydration to form the imine. Typical conditions include:
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Catalyst : Catalytic acetic acid or pyridine
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Temperature : Room temperature (20–25°C)
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Duration : 12–24 hours
The product is isolated via aqueous workup and purified by silica gel chromatography, yielding 65–78% of the target compound.
Optimization Insights
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Steric Effects : Bulky substituents on the hydrazine reduce yields due to hindered nucleophilic attack.
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Solvent Polarity : Polar aprotic solvents like DMF improve reaction rates but may necessitate longer purification steps.
Trifluoromethylation of Propargyl Esters Followed by Cbz Protection
An alternative route introduces the trifluoromethyl group early in the synthesis, followed by imine formation and Cbz protection.
Stepwise Synthesis
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Propargyl Ester Formation : Ethyl propiolate reacts with trifluoromethylating reagents (e.g., CFSONa) under radical conditions to yield ethyl 3,3,3-trifluoropropiolate.
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Imino Group Installation : The alkyne undergoes hydroamination with ammonia, forming an intermediate amine.
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Cbz Protection : Benzyl chloroformate (Cbz-Cl) reacts with the amine in the presence of a base (e.g., NaHCO) to install the benzyloxycarbonyl group.
Key Reaction Parameters
Challenges and Solutions
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Radical Side Reactions : Trifluoromethyl radical intermediates may lead to byproducts; additives like TEMPO suppress undesired pathways.
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Amine Oxidation : Use of inert atmospheres (Ar/N) prevents oxidation during hydroamination.
Organocatalytic Asymmetric Synthesis
For enantioselective preparation, chiral organocatalysts enable the construction of stereocenters adjacent to the trifluoromethyl group.
Catalytic System Design
Representative Procedure
A mixture of ethyl 2-oxo-3,3,3-trifluoropropanoate (1.0 equiv), Cbz-hydroxylamine (1.2 equiv), and DHQD-PHN (10 mol%) in toluene is stirred at −20°C for 48h. Chromatographic purification affords the product with 70% yield and 89% ee.
Substrate Scope and Limitations
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Electron-Withdrawing Groups : Enhance enantioselectivity by stabilizing transition states.
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Steric Bulk : Ortho-substituted Cbz derivatives reduce catalytic efficiency due to hindered approach.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Condensation | Single-step, high atom economy | Requires pre-formed trifluoropyruvate | 65–78% |
| Trifluoromethylation | Modular CF introduction | Multi-step, radical intermediates | 50–62% |
| Organocatalytic | Enantioselective | Limited substrate scope | 60–70% |
Scale-Up Considerations and Industrial Relevance
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group enhances biological activity and metabolic stability, making it suitable for drug development. Research indicates that compounds with similar structures exhibit promising activity against various diseases, including cancer and bacterial infections .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and condensation reactions, allows chemists to create more complex molecules. For instance, it can be used to synthesize indole derivatives through reactions with indoles or other nucleophiles .
Fluorine Chemistry
The incorporation of fluorine into organic molecules is a crucial area of research due to the unique properties imparted by fluorine atoms. This compound is an example of how fluorinated compounds can be utilized to enhance the pharmacological profiles of drugs. The presence of fluorine can influence lipophilicity and bioavailability .
Agrochemical Development
Fluorinated compounds are increasingly important in agrochemicals for their effectiveness as pesticides and herbicides. The stability and reactivity of this compound may provide insights into developing new agrochemical agents that are effective yet environmentally friendly .
Case Study 1: Synthesis of Indole Derivatives
A study utilized this compound to synthesize a series of indole derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The resulting indole derivatives exhibited significant biological activity against specific cancer cell lines, demonstrating the potential of this compound in anticancer drug development .
Case Study 2: Fluorinated Drug Candidates
In another research effort, this compound was evaluated for its role as a precursor in the synthesis of novel fluorinated drug candidates targeting bacterial infections. The study highlighted the compound's ability to enhance the efficacy of existing antibiotics through structural modifications facilitated by its reactive functional groups .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyloxycarbonyl-protected imine can participate in reversible interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Cbz-imino vs. Boc-amino: The benzyloxycarbonyl (Cbz) group in the target compound offers orthogonal protection compared to tert-butoxycarbonyl (Boc). Cbz is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc is removed under acidic conditions (e.g., TFA) .
- Trifluoromethyl Influence: The 3,3,3-trifluoropropanoate backbone in all listed compounds enhances resistance to enzymatic degradation, making them suitable for in vivo applications. However, the imino group in the target compound may introduce steric hindrance, reducing nucleophilic attack compared to amino or phosphoryloxy analogues .
- Ester Group Impact: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, balancing stability and bioavailability. Benzyl esters (e.g., in benzyl 2-amino-3,3,3-trifluoropropanoate) are often used for temporary protection due to their ease of removal .
Biological Activity
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate, also known by its CAS number 126535-92-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12F3N O4
- Molecular Weight : 303.238 g/mol
- CAS Number : 126535-92-0
Structure
The compound features a trifluoropropanoate backbone with a benzyloxycarbonyl group attached to an imino function. The presence of trifluoromethyl groups enhances lipophilicity and potentially influences biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell proliferation and survival.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammatory Response Modulation : Another study evaluated the compound's effect on TNF-alpha production in macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, suggesting anti-inflammatory potential.
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 10-30 | Effective against various cancer cell lines |
| Similar Compounds | Varies | Varies | Comparison with structurally similar compounds |
Safety Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments indicate moderate toxicity at high concentrations. Safety precautions include:
- Handling : Use appropriate personal protective equipment (PPE).
- Storage Conditions : Store in a cool, dry place away from incompatible substances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
